2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
The study of rearrangement reactions, particularly involving imino- and oxazine derivatives, provides insights into the chemical behavior of complex nitrogen-containing heterocycles similar to 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. For example, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate illustrates the potential for structural transformation and the creation of new heterocyclic systems, a principle that could be applied to the synthesis and functionalization of pyrimidoindolones (Azizian et al., 2000).
Polymer Science
The synthesis and characterization of soluble polyimides from diamines and aromatic tetracarboxylic dianhydrides, including the use of thiophene derivatives, highlight the relevance of incorporating heterocyclic units into polymer backbones for enhancing material properties such as solubility, thermal stability, and film-forming capability. This research underscores the potential of incorporating pyrimidoindolone structures into polymeric materials to modify their physical and chemical properties (Imai et al., 1984).
Medicinal Chemistry
Research into the synthesis and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives provides a perspective on the therapeutic potential of nitrogen-containing heterocycles. Although the direct medicinal application of this compound is not mentioned, the exploration of related heterocyclic frameworks for anti-inflammatory properties suggests a potential area of pharmacological research for such compounds (Tozkoparan et al., 1999).
Future Directions
The future directions for research on this compound would likely involve further studies to determine its synthesis, structure, properties, and potential applications. This could include studies to determine its pharmacological activities, safety profile, and potential uses in medicine or other fields .
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS/c24-16-10-12-17(13-11-16)27-22(28)21-20(18-8-4-5-9-19(18)25-21)26-23(27)29-14-15-6-2-1-3-7-15/h1-13,25H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXEPZPNZBSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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